Cas no 1807102-06-2 (3-Amino-4-chloro-5-(trifluoromethoxy)benzamide)
3-Amino-4-chloro-5-(trifluoromethoxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-chloro-5-(trifluoromethoxy)benzamide
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- Inchi: 1S/C8H6ClF3N2O2/c9-6-4(13)1-3(7(14)15)2-5(6)16-8(10,11)12/h1-2H,13H2,(H2,14,15)
- InChI Key: JTJNOWWWHAOYCO-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C(N)=O)=CC=1OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 1.9
- Topological Polar Surface Area: 78.3
3-Amino-4-chloro-5-(trifluoromethoxy)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002636-250mg |
3-Amino-4-chloro-5-(trifluoromethoxy)benzamide |
1807102-06-2 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015002636-500mg |
3-Amino-4-chloro-5-(trifluoromethoxy)benzamide |
1807102-06-2 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015002636-1g |
3-Amino-4-chloro-5-(trifluoromethoxy)benzamide |
1807102-06-2 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
3-Amino-4-chloro-5-(trifluoromethoxy)benzamide Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-Amino-4-chloro-5-(trifluoromethoxy)benzamide
Recent Advances in the Study of 3-Amino-4-chloro-5-(trifluoromethoxy)benzamide (CAS: 1807102-06-2)
3-Amino-4-chloro-5-(trifluoromethoxy)benzamide (CAS: 1807102-06-2) is a fluorinated benzamide derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its trifluoromethoxy and chloro substituents, exhibits unique physicochemical properties that make it a promising candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Recent studies have focused on the synthesis and optimization of 3-Amino-4-chloro-5-(trifluoromethoxy)benzamide to enhance its bioavailability and efficacy. Researchers have employed advanced techniques such as microwave-assisted synthesis and computational modeling to streamline production and predict biological activity. Preliminary results indicate that modifications to the benzamide scaffold can significantly influence the compound's interaction with target proteins, particularly those involved in bacterial cell wall synthesis and cancer cell proliferation.
In antimicrobial research, 3-Amino-4-chloro-5-(trifluoromethoxy)benzamide has demonstrated potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. Mechanistic studies suggest that the compound disrupts bacterial membrane integrity and inhibits key enzymatic processes, offering a novel approach to combating antibiotic resistance. These findings have been published in several high-impact journals, including the Journal of Medicinal Chemistry and Antimicrobial Agents and Chemotherapy.
In the context of cancer research, this compound has shown promising results in preclinical models of colorectal and breast cancer. Its ability to induce apoptosis and inhibit angiogenesis has been linked to its interaction with specific kinase pathways. Ongoing clinical trials are evaluating its safety and efficacy in combination with existing chemotherapeutic agents, with preliminary data suggesting synergistic effects and reduced toxicity profiles.
The pharmacokinetic properties of 3-Amino-4-chloro-5-(trifluoromethoxy)benzamide have also been a focus of recent investigations. Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have provided insights into its metabolic stability and distribution in vivo. These findings are crucial for the development of optimized formulations that maximize therapeutic outcomes while minimizing adverse effects.
Future research directions include exploring the compound's potential in treating neurodegenerative diseases and its application in targeted drug delivery systems. The integration of nanotechnology and bioengineering approaches is expected to further enhance its therapeutic potential. As the scientific community continues to unravel the multifaceted properties of 3-Amino-4-chloro-5-(trifluoromethoxy)benzamide, it stands as a testament to the innovative strides being made in chemical biology and pharmaceutical sciences.
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